2-(N-Phenylaminomethyl)phenylboronic acid synthesis route
2-(N-Phenylaminomethyl)phenylboronic acid synthesis route
An In-depth Technical Guide to the Synthesis of 2-(N-Phenylaminomethyl)phenylboronic Acid
Executive Summary
2-(N-Phenylaminomethyl)phenylboronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure combines the versatile reactivity of a phenylboronic acid—a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—with a secondary aminomethyl side chain that offers a handle for further functionalization and can modulate the compound's electronic and binding properties.[1][2] Phenylboronic acids are widely explored for applications ranging from diagnostic sensors for saccharides to targeted drug delivery systems.[3] The ortho-aminomethyl group, in particular, can be critical for creating specific intramolecular interactions that facilitate binding to biological targets under physiological conditions.[4][5]
This guide provides a detailed examination of the primary synthetic routes to 2-(N-Phenylaminomethyl)phenylboronic acid, designed for professionals in drug development and chemical research. We will dissect two robust and field-proven synthetic strategies: Reductive Amination and Copper-Catalyzed N-Arylation . Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and discusses the causality behind experimental choices to ensure scientific integrity and reproducibility.
Chapter 1: Strategic Synthesis Planning: A Retrosynthetic Analysis
The key to efficiently synthesizing 2-(N-Phenylaminomethyl)phenylboronic acid lies in forming the central Carbon-Nitrogen (C-N) bond. A retrosynthetic analysis reveals two primary disconnection points, leading to two distinct and logical synthetic strategies.
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Disconnection at the C-N bond (Reductive Amination Pathway) : This approach involves forming the C-N bond by reacting a carbonyl group with a primary amine. Retrosynthetically, this disconnects the target molecule into 2-formylphenylboronic acid and aniline. This is a classic and highly reliable method for amine synthesis.[6][7]
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Disconnection at the N-Phenyl bond (N-Arylation Pathway) : This strategy focuses on forming the bond between the nitrogen atom and the phenyl ring. This disconnects the molecule into (2-(aminomethyl)phenyl)boronic acid and a phenyl group donor, such as phenylboronic acid itself or a phenyl halide. This route leverages modern cross-coupling chemistry.[8][9]
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: Synthesis via Reductive Amination
This pathway is arguably the most direct and widely used method for this class of compounds. It proceeds through the in-situ formation of an imine from 2-formylphenylboronic acid and aniline, which is then immediately reduced to the target secondary amine.[10] This one-pot procedure is efficient and avoids the isolation of the potentially unstable imine intermediate.[6]
2.1: Mechanistic Principle
The reaction begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of 2-formylphenylboronic acid, forming a hemiaminal intermediate. Under mildly acidic conditions, which can be inherent or added, the hemiaminal dehydrates to form a Schiff base (imine). A carefully selected reducing agent, present in the reaction mixture, then reduces the C=N double bond to yield the final product.
The choice of reducing agent is critical. Strong hydrides like LiAlH₄ are too reactive and would destroy the boronic acid moiety. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde. A more chemoselective reagent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) , is preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion, thus maximizing the yield of the desired amine.[6]
Caption: Workflow for the Reductive Amination pathway.
2.2: Detailed Experimental Protocol
Disclaimer: This protocol is a synthesized representation from established chemical literature and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Formylphenylboronic Acid | 149.96 | 1.50 g | 10.0 |
| Aniline | 93.13 | 0.93 g (0.91 mL) | 10.0 |
| Sodium Triacetoxyborohydride | 211.94 | 2.54 g | 12.0 |
| Methanol (Anhydrous) | - | 50 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
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Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.50 g, 10.0 mmol) and dissolve it in anhydrous methanol (50 mL).
-
Amine Addition : Add aniline (0.91 mL, 10.0 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Reduction : Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.
-
Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16-20 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (2 x 50 mL).
-
Washing : Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-(N-Phenylaminomethyl)phenylboronic acid as a solid.
2.3: Field Insights & Troubleshooting
A common challenge in reactions involving arylboronic acids is deboronation , the cleavage of the C-B bond.[10] This can be exacerbated by harsh pH conditions or prolonged reaction times.
-
Causality : The use of a mild reducing agent like NaBH(OAc)₃ helps maintain a suitable pH, minimizing deboronation.
-
Validation : Characterization of the final product by ¹H NMR and Mass Spectrometry is crucial to confirm the presence of the boronic acid group. A successful synthesis will show the characteristic boronic acid proton signal (a broad singlet) in the NMR spectrum.
Chapter 3: Synthesis via Copper-Catalyzed N-Arylation
This approach builds the molecule by forming the bond between the amine's nitrogen and the phenyl ring. The Chan-Lam coupling is a powerful method for this transformation, using a copper catalyst to couple an amine with a boronic acid.[8][9] It is particularly valuable as it often proceeds under mild conditions, open to the air, making it experimentally convenient.[11]
3.1: Mechanistic Principle
While the exact mechanism is still a subject of research, the widely accepted catalytic cycle involves:
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Ligand Exchange : The amine substrate coordinates to a Cu(II) salt (typically copper (II) acetate).
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Transmetalation : The arylboronic acid transfers its phenyl group to the copper center, forming a Cu(II)-aryl intermediate and displacing the boronic acid moiety.
-
Reductive Elimination : The C-N bond is formed through reductive elimination from the copper complex, yielding the N-arylated product and a Cu(0) species.
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Reoxidation : The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. A base is required to facilitate the initial steps.
Caption: Key components for the Chan-Lam N-Arylation.
3.2: Detailed Experimental Protocol
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (2-(Aminomethyl)phenyl)boronic acid | 150.97 | 1.51 g | 10.0 |
| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 |
| Copper (II) Acetate | 181.63 | 0.18 g | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 2.79 mL | 20.0 |
| Dichloromethane (DCM, Anhydrous) | - | 50 mL | - |
| Saturated NH₄Cl solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Reaction Setup : In a 250 mL flask open to the air, combine (2-(aminomethyl)phenyl)boronic acid (1.51 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and copper (II) acetate (0.18 g, 1.0 mmol).
-
Solvent and Base Addition : Add anhydrous dichloromethane (50 mL) followed by triethylamine (2.79 mL, 20.0 mmol).
-
Reaction : Stir the resulting blue-green slurry vigorously at room temperature for 24-48 hours. The reaction should be open to the atmosphere to allow for the reoxidation of the copper catalyst.
-
Monitoring : Follow the reaction's progress by TLC, monitoring the consumption of the starting amine.
-
Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride (NH₄Cl) solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-(N-Phenylaminomethyl)phenylboronic acid.
3.3: Field Insights & Trustworthiness
The Chan-Lam coupling offers an orthogonal approach to reductive amination and is tolerant of many functional groups.
-
Expertise : While seemingly simple, the reaction's success can be sensitive to the choice of base and solvent. Triethylamine is a common and effective base for this transformation.[8]
-
Self-Validation : A successful reaction is often indicated by a color change of the solution and the consumption of the starting materials as confirmed by TLC. The protocol is self-validating in that failure to form the product often points directly to issues with the catalyst activity or base strength.
Chapter 4: Conclusion
This guide has detailed two robust and scientifically-grounded synthetic routes for obtaining 2-(N-Phenylaminomethyl)phenylboronic acid. The reductive amination pathway offers a direct, high-yielding, one-pot procedure from commercially available starting materials. The copper-catalyzed N-arylation route provides a milder alternative that leverages modern cross-coupling chemistry. The choice between these methods will depend on substrate availability, laboratory capabilities, and desired scale. Both protocols, when executed with precision, provide reliable access to a valuable chemical building block for advancing research in drug discovery and beyond.
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